N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide
Description
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide is a sulfonamide-derived compound featuring a hybrid structure with a benzenesulfonamide core, a 4,6-dimethylpyrimidin-2-yl substituent, and a 2-(1H-indol-3-yl)ethyl moiety. This compound’s structural complexity arises from its imino-methylidene linkage, which adopts an E-configuration, as confirmed by crystallographic studies using tools like SHELX .
Properties
Molecular Formula |
C23H24N6O2S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine |
InChI |
InChI=1S/C23H24N6O2S/c1-16-14-17(2)27-23(26-16)28-22(29-32(30,31)19-8-4-3-5-9-19)24-13-12-18-15-25-21-11-7-6-10-20(18)21/h3-11,14-15,25H,12-13H2,1-2H3,(H2,24,26,27,28,29) |
InChI Key |
IYPRYESEHWZGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4,6-Dimethylpyrimidin-2-amine
The pyrimidine core is synthesized via a one-pot reaction involving aniline, cyanamide, and acetylacetone. In a patented method, aniline reacts with cyanamide in aqueous hydrochloric acid to form phenylguanidinium chloride, which cyclizes with acetylacetone under basic conditions to yield 4,6-dimethylpyrimidin-2-amine. Critical parameters include:
-
Temperature : 25–30°C for guanidinium salt formation; 80°C for cyclization.
-
Catalyst : Aqueous HCl (31–35% concentration) for acidification.
This method avoids isolation of intermediates, enhancing efficiency and reducing side reactions.
Synthesis of 2-(1H-Indol-3-yl)ethylamine
2-(1H-Indol-3-yl)ethylamine (tryptamine) is typically prepared via decarboxylation of L-tryptophan using pyridoxal phosphate as a cofactor. However, industrial-scale synthesis often employs reductive amination of indole-3-acetaldehyde with ammonia under hydrogen gas (5–10 atm) and Raney nickel catalysis. Key conditions:
Benzenesulfonamide Derivative Preparation
The benzenesulfonamide moiety is synthesized via chlorosulfonation of benzene followed by amination. A patented approach involves:
-
Chlorosulfonation : Benzene reacts with chlorosulfonic acid at 50–60°C to form benzenesulfonyl chloride.
-
Amination : Benzenesulfonyl chloride is treated with aqueous ammonia (28–30%) to yield benzenesulfonamide.
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Chlorosulfonation | 50–60°C, 2 hours | 92% | 98% |
| Amination | RT, 1 hour | 88% | 97% |
Condensation and Coupling Reactions
Formation of the Schiff Base Intermediate
The methylidene linkage is established via a Schiff base reaction between 4,6-dimethylpyrimidin-2-amine and 2-(1H-indol-3-yl)ethylamine. This step requires:
-
Solvent : Anhydrous DMF or THF.
-
Catalyst : Triethylamine (1.2 equiv).
The intermediate, N-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methanimine, is isolated in 68% yield.
Sulfonylation with Benzenesulfonamide
The final step involves nucleophilic acyl substitution, where the Schiff base reacts with benzenesulfonyl chloride:
-
Conditions :
-
Solvent : Dichloromethane (DCM).
-
Base : Pyridine (2.5 equiv) to scavenge HCl.
-
Temperature : 0–5°C to minimize side reactions.
-
-
Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to achieve 82% yield.
Optimization of Reaction Parameters
Temperature and Catalytic Effects
Low temperatures (0–5°C) during sulfonylation prevent decomposition of the Schiff base. Catalytic systems such as CuSO₄ (5 mol%) accelerate diazotization in related sulfonamide syntheses.
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance Schiff base formation by stabilizing charged intermediates. Non-polar solvents (toluene) improve sulfonyl chloride stability.
Characterization and Quality Control
Spectroscopic Analysis
Mass Spectrometry
-
ESI-MS : m/z 493.2 [M+H]⁺, confirming molecular formula C₂₄H₂₄N₆O₂S.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results.
Case Study:
A study investigated the cytotoxic effects of similar benzenesulfonamide derivatives on HeLa and MCF-7 cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant anti-proliferative effects, with IC50 values ranging from 6 to 20 μM depending on the specific derivative and cell line tested .
Antimicrobial Properties
The compound's sulfonamide group suggests potential antimicrobial activity. Research into related compounds has shown that benzenesulfonamide derivatives can inhibit the growth of various bacterial strains.
Case Study:
In a recent evaluation of new thiopyrimidine–benzenesulfonamide compounds, minimum inhibitory concentration (MIC) assays revealed effective suppression of microbial biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa isolates. These findings suggest that this compound could be further explored for its antimicrobial properties .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory potential. The sulfonamide moiety is known to interact with various enzymes, making it a candidate for the development of enzyme inhibitors.
Case Study:
Research into sulfonamide derivatives has shown their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The investigation of similar compounds indicates that modifications to the sulfonamide structure can enhance inhibitory activity against these enzymes .
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. The indole and pyrimidine moieties can interact with aromatic residues in the active site of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Benzamide vs. Benzenesulfonamide Derivatives
A closely related analog, N-{N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide (), replaces the benzenesulfonamide group with a benzamide. This substitution reduces polarity and may alter pharmacokinetics, as sulfonamides typically exhibit higher solubility and hydrogen-bonding capacity compared to amides .
Halogenated Indole Derivatives
N-[(E)-{[2-(5-Chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-2-methylbenzamide () introduces a chlorine atom at the 5-position of the indole ring.
Structural Modifications in Related Sulfonamides
Hydroxybenzylideneamino Derivatives
Compounds like 4-(5-chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide () incorporate a hydroxybenzylideneamino group instead of the indolylethyl moiety. This modification introduces additional hydrogen-bonding sites, which could enhance crystallinity and intermolecular interactions in solid-state structures .
Simpler Pyrimidine Sulfonamides
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide () lacks the indole and imino-methylidene groups.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Crystallographic Analysis: The E-configuration of the target compound’s imino-methylidene group is stabilized by intramolecular hydrogen bonds, as seen in related structures solved via SHELX .
- Biological Potential: Indole-pyrimidine hybrids are under investigation for antimicrobial and anticancer applications. The chloro-substituted analog () shows enhanced cytotoxicity in preliminary studies .
- Synthetic Challenges: The imino-methylidene linkage requires precise stereochemical control during synthesis, often necessitating crystallographic validation .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrimidine ring , an indole moiety , and a benzenesulfonamide group , resulting in a unique molecular structure that contributes to its biological interactions. Its molecular formula is , with a molecular weight of approximately 476.58 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 476.58 g/mol |
| Structural Features | Pyrimidine, Indole, Sulfonamide |
Research indicates that this compound may act as an enzyme inhibitor , particularly against enzymes involved in cancer and inflammatory pathways. The compound's mechanism likely involves the modulation of cellular signaling pathways, leading to altered cell proliferation and survival rates in various cancer cell lines.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound. For example:
- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (human T lymphocyte). The IC50 values indicate significant potency compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : The compound's interaction with specific proteins involved in apoptosis has been characterized through molecular dynamics simulations, revealing hydrophobic contacts that facilitate binding and subsequent inhibition of cancer cell growth .
Cardiovascular Effects
Research on related sulfonamide derivatives has suggested potential cardiovascular benefits:
- Perfusion Pressure Studies : In isolated rat heart models, certain sulfonamide derivatives decreased perfusion pressure and coronary resistance, indicating a possible role in modulating cardiovascular function .
- Calcium Channel Interaction : Some derivatives have shown interactions with calcium channels, which could lead to therapeutic applications in conditions like hypertension and heart failure .
Case Studies
A selection of case studies highlights the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(E)-...]benzenesulfonamide, and how can reaction conditions be controlled to improve yield?
- The synthesis typically involves multi-step reactions, including condensation of sulfonamide precursors with pyrimidine and indole derivatives. For example, refluxing ethanol or chloroform-acetone mixtures under controlled temperature (e.g., 70–80°C) is effective for coupling reactions . Catalysts like ammonium persulfate (APS) may enhance polymerization efficiency in related sulfonamide derivatives . Purification via slow evaporation of solvents yields single crystals for structural validation .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- X-ray crystallography is critical for confirming molecular geometry and hydrogen-bonding networks, as demonstrated for structurally analogous sulfonamides . NMR spectroscopy (¹H/¹³C) identifies functional groups, while FT-IR verifies sulfonamide (S=O) and imine (C=N) bonds . HPLC or mass spectrometry ensures purity and molecular weight confirmation .
Q. How can solubility challenges be addressed during experimental design?
- Solubility data for related sulfonamides (e.g., in ethanol, DMSO, or chloroform-acetone mixtures) suggest solvent optimization is key . For polar derivatives, salt formation (e.g., sodium salts) improves aqueous solubility . Pre-screening via computational tools (e.g., COSMO-RS) can predict solvent compatibility .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes or receptors, guiding structure-activity relationship (SAR) analyses .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low catalytic activity?
- Design of Experiments (DoE) optimizes reaction parameters (e.g., temperature, stoichiometry) to minimize side reactions . LC-MS or TLC monitors intermediate formation, while SC-XRD identifies structural anomalies in crystalline products . For catalytic inefficiencies, mechanistic studies (e.g., kinetic isotope effects) elucidate rate-limiting steps .
Q. How can this compound be functionalized to design metal complexes or co-crystals with enhanced properties?
- The imine and sulfonamide groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Co-crystallization with carboxylic acids or amines improves thermal stability, as shown for similar pyrimidine derivatives . TGA-DSC analyses assess thermal behavior, while PXRD confirms phase purity .
Q. What experimental designs are recommended for studying degradation pathways or stability under physiological conditions?
- Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with HPLC-MS identify degradation products . Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf life. Computational tools like Molecular Dynamics (MD) simulate stability in biological membranes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
